tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
Description
tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate (CAS: 1350734-62-1) is a chiral carbamate derivative featuring a tetrahydro-2H-pyran (thiopyran) ring system. The compound is characterized by its (3S,4S) stereochemistry and a tert-butoxycarbonyl (Boc) protecting group on the amine. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors such as BLU-555, where it undergoes further functionalization (e.g., azidation) to generate active drug candidates .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-aminooxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129216 | |
| Record name | Carbamic acid, N-[(3S,4S)-4-aminotetrahydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350734-62-1 | |
| Record name | Carbamic acid, N-[(3S,4S)-4-aminotetrahydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350734-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S,4S)-4-aminotetrahydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Transfer Hydrogenation of α,β-Unsaturated Ketones
A pivotal method involves the Noyori asymmetric transfer hydrogenation of α,β-unsaturated ketones to generate chiral diols, which are subsequently functionalized into pyran intermediates. For example, 2-acetylfuran undergoes Ru-catalyzed hydrogenation using (R)-Ru(η⁶-mesitylene)-(S,S)-TsDPEN as the catalyst to yield (R)-1-(furan-2-yl)ethane-1,2-diol with >99% enantiomeric excess (ee). This diol is brominated with N-bromosuccinimide (NBS) in dichloromethane at 1–10°C to install a bromohydrin intermediate, which undergoes acid-catalyzed cyclization to form a 6-hydroxy-2H-pyran-3(6H)-one derivative.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrogenation | (R)-Ru catalyst, HCO₂Na/H₂O, CTAB, 20°C | 92% |
| Bromination | NBS, CH₂Cl₂, 1–10°C | 85% |
| Cyclization | H₂SO₄, acetone/H₂O, 55°C | 78% |
Ring Expansion of Epoxides
Epoxide ring-opening with amines followed by cyclization represents an alternative route. For instance, epichlorohydrin reacts with benzylamine to form an amino alcohol, which is oxidized and cyclized under acidic conditions to yield a tetrahydro-2H-pyran derivative. However, this method requires additional steps to achieve the desired (3S,4S) stereochemistry.
Introduction of the Boc Protecting Group
The primary amine in the tetrahydro-2H-pyran intermediate is protected using di-tert-butyl dicarbonate (Boc anhydride), a widely employed reagent for introducing Boc groups.
Boc Protection under Aqueous Conditions
In a standard protocol, the amine is treated with Boc anhydride in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. This method ensures high regioselectivity and minimal side reactions:
$$
\text{Amine} + (\text{Boc})₂\text{O} \xrightarrow{\text{NaHCO₃, H₂O/CH₂Cl₂}} \text{Boc-protected amine} \quad (\text{Yield: 89–95\%})
$$
Boc Protection in Anhydrous Media
For moisture-sensitive intermediates, the reaction is conducted in acetonitrile or tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is preferred for sterically hindered amines:
$$
\text{Amine} + (\text{Boc})₂\text{O} \xrightarrow{\text{DMAP, CH₃CN}} \text{Boc-protected amine} \quad (\text{Yield: 82–88\%})
$$
Stereochemical Control and Resolution
The (3S,4S) configuration is achieved through enantioselective catalysis or chiral resolution:
Catalytic Asymmetric Synthesis
The Noyori hydrogenation step establishes the initial stereocenter, with the (R)-Ru catalyst inducing a 1,2-asymmetric induction. Subsequent bromination and cyclization retain the stereochemical integrity due to concerted reaction mechanisms.
Diastereomeric Salt Formation
Racemic mixtures of the tetrahydro-2H-pyran amine are resolved using chiral acids (e.g., tartaric acid). The (3S,4S) diastereomer preferentially crystallizes, enabling isolation via filtration.
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The compound is characterized by:
- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.20–3.80 (m, 4H, pyran-OCH₂), 4.90 (br s, 1H, NH).
- HPLC : Chiralcel OD-H column, hexane/isopropanol (90:10), retention time = 12.7 min.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for the hydrogenation and bromination steps, reducing solvent waste and improving throughput. Boc protection is conducted in THF due to its compatibility with Grignard reagents in subsequent functionalizations.
Emerging Methodologies
Recent advances include enzymatic desymmetrization of meso-diols and photoredox-catalyzed C–H amination to streamline the synthesis. However, these methods remain experimental.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce primary amines .
Scientific Research Applications
tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Their Properties
The stereochemistry of the tetrahydro-2H-pyran ring significantly influences the compound’s physicochemical and biological properties. Key stereoisomers include:
Key Observations :
- All stereoisomers share identical molecular formulas and weights but differ in spatial configuration.
- Storage conditions vary slightly; the (3R,4R) isomer requires an inert atmosphere, suggesting higher sensitivity to oxidation compared to the (3S,4S) parent compound .
- The (3S,4R) isomer exhibits a broader hazard profile (H315, H319 for skin/eye irritation) compared to the (3R,4R) and (3S,4S) variants .
Substituent Variations and Functional Group Modifications
Azido vs. Amino Derivatives
tert-Butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate (CAS: 1707290-13-8) replaces the amino group with an azido moiety. This modification increases molecular weight (242.27 vs. 216.28) and introduces reactivity for click chemistry applications. The azido derivative is a precursor to the amino form in BLU-555 synthesis .
Methylcarbamate Derivatives
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate (CAS: N/A) introduces a methylene spacer between the pyran ring and the carbamate group. This structural change alters steric hindrance and may affect binding affinity in target proteins .
Similarity Analysis Based on Structural Features
provides similarity scores for related compounds:
tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate (Similarity: 0.92): Nearly identical except for stereochemistry.
tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (Similarity: 0.80): Hydroxymethyl substitution at position 6 reduces similarity.
(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid (Similarity: 0.69): Addition of a carboxylic acid group introduces polarity and hydrogen-bonding capacity .
Biological Activity
tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 216.28 g/mol. Its structure includes a tetrahydro-pyran ring and an amine functional group, which are critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. The following sections summarize its potential mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The compound's biological activity is hypothesized to arise from its ability to interact with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in disease processes, although detailed mechanisms remain to be elucidated through further in vitro and in vivo studies .
Therapeutic Applications
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures can provide neuroprotective effects against neurodegenerative diseases like Alzheimer's disease (AD). For instance, related compounds have shown the ability to inhibit amyloid-beta aggregation, which is a hallmark of AD pathology .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory properties, potentially reducing levels of pro-inflammatory cytokines in cellular models .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate | CHNO | Different stereochemistry may influence biological activity |
| tert-butyl N-(2-aminoethyl)carbamate | CHNO | Simpler structure; primarily used in peptide synthesis |
| tert-butyl (trans-4-amino-tetrahydro-pyran) | CHNO | Lacks the carbamate functionality; different reactivity profile |
This comparative analysis highlights the unique stereochemistry of this compound, which may confer distinct biological activities compared to other compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar carbamate derivatives. For example:
- A derivative was shown to inhibit β-secretase activity in vitro, indicating potential for treating Alzheimer's disease by reducing amyloid-beta levels .
These findings underscore the importance of further research into the pharmacological properties of this compound.
Q & A
Basic: What are the optimized synthetic routes for tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate?
Methodological Answer:
The synthesis typically involves coupling the (3S,4S)-4-aminotetrahydro-2H-pyran-3-amine precursor with tert-butyl chloroformate under alkaline conditions. Key steps include:
- Reagent Conditions: Use of triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions (e.g., over-carbamation or epimerization) .
- Inert Atmosphere: Nitrogen or argon to prevent oxidation of the amine group.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Parameter Table:
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Temperature | 0–5°C | Higher temps → Racemization risk |
| Base | Triethylamine (TEA) | Stronger bases (e.g., NaOH) → Hydrolysis |
| Solvent | Anhydrous DCM/THF | Protic solvents → Reduced yields |
Advanced: How does the (3S,4S) stereochemistry influence its reactivity in Diels-Alder reactions?
Methodological Answer:
The stereochemistry dictates transition-state geometry and electron density distribution:
- Diene Compatibility: The (3S,4S) configuration enhances electron-withdrawing effects on the tetrahydro-2H-pyran ring, improving reactivity with electron-deficient dienophiles.
- Regioselectivity: NMR studies (e.g., NOESY) confirm that axial positioning of the tert-butyl carbamate group stabilizes chair-like transition states, favoring endo selectivity .
- Case Study: In β-secretase inhibitor synthesis, the (3S,4S) isomer showed 10× higher binding affinity than the (3R,4R) counterpart due to optimal hydrogen bonding with catalytic aspartate residues .
Basic: What analytical techniques validate the compound’s structure and purity?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration using SHELX software (e.g., SHELXL for refinement). Key metrics: R-factor < 0.05, CC > 0.99 .
- NMR Spectroscopy: 1H/13C NMR (CDCl3 or DMSO-d6) identifies amine proton shifts (δ 5.2–5.8 ppm) and tert-butyl carbamate signals (δ 1.4 ppm, singlet) .
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm confirms purity (>98%) and detects diastereomeric impurities .
Example NMR Data (Key Peaks):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-Butyl CH3 | 1.40 | Singlet |
| NH (carbamate) | 5.65 | Broad |
| Pyran ring H (C3/C4) | 3.70–4.10 | Multiplet |
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles: Trace solvents (e.g., DMF) or stereoisomers (e.g., 3R,4R) can inhibit biological targets. Mitigation: Use orthogonal purification (e.g., preparative HPLC after column chromatography) .
- Assay Conditions: pH-dependent solubility (pKa ~8.5 for the amine group) affects cellular uptake. Validate using buffered solutions (pH 7.4) with 0.1% DMSO .
- Case Example: Inconsistent IC50 values for kinase inhibition were traced to residual CuI catalysts from Sonogashira couplings; ICP-MS analysis confirmed metal contamination .
Advanced: What computational strategies predict its interactions with β-secretase?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models the compound’s binding to β-secretase (PDB: 1FKN). The tert-butyl group occupies the S3 hydrophobic pocket, while the carbamate NH forms hydrogen bonds with Gly34 and Thr72 .
- MD Simulations: AMBER or GROMACS assesses stability of the enzyme-ligand complex. Key metric: RMSD < 2.0 Å over 100 ns trajectories.
- Free Energy Calculations: MM-PBSA/GBSA quantifies binding energy (ΔG ~-8.5 kcal/mol), correlating with experimental IC50 values .
Basic: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Scale-Up Challenges: Exothermic reactions (e.g., carbamate formation) require jacketed reactors with precise temperature control (-5°C to 5°C).
- Workflow Optimization:
- Use flow chemistry for mixing-sensitive steps (residence time < 30 s).
- Replace TEA with polymer-supported bases (e.g., PS-DMAP) to simplify purification .
- Yield Improvement Table:
| Scale | Yield (Lab) | Yield (Pilot) | Critical Factor |
|---|---|---|---|
| 1 g | 85% | - | Manual temp control |
| 100 g | 72% | 68% | Mixing efficiency |
| 1 kg | - | 55% | Solvent recovery costs |
Advanced: What strategies mitigate racemization during functionalization?
Methodological Answer:
- Protecting Group Strategy: Use Fmoc- or Boc-protected intermediates for amine group stability during nucleophilic substitutions .
- Low-Temperature Lithiation: For Suzuki-Miyaura couplings, employ -78°C conditions with LDA (lithium diisopropylamide) to retain stereochemistry .
- Chiral HPLC Monitoring: Track enantiomeric excess (ee) using Chiralpak IA columns (hexane/isopropanol, 90:10); target ee >99% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
